PF-06815189 was synthesized through advanced chemical methodologies, including biocatalysis and synthetic organic chemistry. It belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 2A, which plays a crucial role in various physiological processes by regulating intracellular levels of cyclic nucleotides.
The synthesis of PF-06815189 involved several key steps that utilized both microbial oxidation and traditional synthetic strategies. The process began with the bromination of a known imidazotriazinone precursor, followed by chlorination with phosphoryl chloride. This was succeeded by a nucleophilic substitution reaction with pyrrolidine, which served as a protecting group during subsequent cross-coupling reactions.
The critical steps in the synthesis included:
PF-06815189 has a complex molecular structure characterized by multiple functional groups that enhance its biological activity. Its structural formula includes:
The molecular formula is CHClFNO, indicating the presence of fluorine and chlorine atoms which contribute to its potency and selectivity as a phosphodiesterase inhibitor .
PF-06815189 undergoes various chemical reactions that are crucial for its metabolic stability and efficacy. The compound is subject to:
The use of late-stage functionalization techniques allows for selective modifications that can optimize the compound's pharmacokinetics without compromising its therapeutic efficacy .
PF-06815189 functions primarily as a selective inhibitor of phosphodiesterase 2A. By inhibiting this enzyme, it increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels lead to enhanced signaling pathways that can improve cardiovascular function and potentially provide therapeutic benefits in various conditions such as heart failure and pulmonary hypertension.
The mechanism involves competitive inhibition where PF-06815189 binds to the active site of phosphodiesterase 2A, preventing the breakdown of cAMP .
PF-06815189 has significant potential applications in pharmacology and medicinal chemistry:
PF-06815189 (CAS 2218484-75-2) is a potent and selective small-molecule inhibitor of phosphodiesterase 2A (PDE2A) with an IC₅₀ value of 0.4 nM. Its molecular formula is C₁₉H₁₇F₃N₆O₂, and it features a complex heterocyclic structure centered on an imidazo[5,1-f][1,2,4]triazinone core linked to a trifluoromethylphenyl-substituted pyrazole moiety [1] [5]. This compound emerged from innovative drug design strategies aimed at optimizing metabolic stability while maintaining target potency. As a research compound, PF-06815189 is designated "for research use only" and is not approved for therapeutic applications, though its pharmacological profile positions it as a valuable tool for investigating PDE2A biology and validating novel therapeutic concepts [1] [9].
PDE2A is a dual-substrate enzyme that hydrolyzes the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with its activity potentiated by cGMP binding to regulatory domains. This enzyme is expressed in vascular endothelium, neurons, platelets, and cardiomyocytes, where it critically modulates cyclic nucleotide signaling cascades [2] [8]. Unlike monovalent PDEs (e.g., PDE4 for cAMP, PDE5 for cGMP), PDE2A uniquely integrates signals from both cyclic nucleotides, acting as a nexus for cross-talk between cAMP and cGMP pathways.
Therapeutically, PDE2A inhibition elevates local cAMP concentrations in endothelial cells, promoting cytoskeletal stabilization and reducing vascular permeability. This mechanism is particularly relevant for conditions characterized by pathological vascular leakage:
Table 1: Therapeutic Rationale for PDE2A Inhibition
Disease Area | Proposed Mechanism of Action | Key Pathophysiological Target |
---|---|---|
Stroke/Ischemia | cAMP-driven endothelial stabilization | Blood-brain barrier integrity |
Acute Lung Injury | Reduction in pulmonary vascular permeability | Alveolar-capillary barrier function |
Chronic Heart Failure | Suppression of cardiomyocyte hypertrophy pathways | Myocardial remodeling |
Cognitive Disorders | Enhanced neuronal cGMP/cAMP signaling for synaptic plasticity | Hippocampal and cortical circuits |
Selective PDE2A inhibitors like PF-06815189 thus represent a strategy to modulate compartmentalized cyclic nucleotide signaling without the off-target effects associated with broader PDE inhibition [2] [4].
The evolution of PDE inhibitors spans over five decades, beginning with non-selective agents and advancing to isoform-specific therapeutics:
Table 2: Key Milestones in PDE Inhibitor Development
Era | Representative Agents | Primary Target(s) | Therapeutic Applications | Limitations |
---|---|---|---|---|
1960s–1980s | Theophylline, Caffeine | Pan-PDE | Asthma, Apnea, COPD | Narrow therapeutic index, broad side effects |
1990s–2000s | Sildenafil (PDE5), Rolipram (PDE4) | PDE4/PDE5 | ED, PAH, COPD, Psoriasis | Isoform cross-reactivity (e.g., PDE4→PDE1) |
2010s–Present | PF-06815189 (PDE2A), Crisaborole (PDE4) | Single-subtype PDE | Investigational: Vascular, Cognitive disorders | High specificity demands advanced design |
This progression underscores a paradigm shift from serendipitous discovery to target-driven design, enabled by structural elucidation of PDE catalytic domains and hybrid screening approaches [3] [8].
PF-06815189 belongs to the triazinone class of PDE inhibitors, distinguished by its imidazo[5,1-f][1,2,4]triazinone core—a structural motif optimized for PDE2A engagement. Its design originated from lead compound 1 (PDE2A IC₅₀ = 0.6 nM), which suffered from high CYP3A4-mediated clearance and consequent drug–drug interaction risks [2] [4].
Molecular Optimization Strategy
PF-06815189 was synthesized via late-stage microsomal oxidation—an innovative biotransformation approach:
Table 3: Key Molecular and Pharmacokinetic Properties of PF-06815189
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 418.37 g/mol | [1] [5] |
Formula | C₁₉H₁₇F₃N₆O₂ | [1] [9] |
IC₅₀ (PDE2A) | 0.4 nM | [1] [5] |
Selectivity (PDE5/PDE2A) | >1,000-fold | [5] |
Human Liver Microsomal CLᵢₙₜ | <8.0 mL/min/kg | [2] [4] |
Topological Polar Surface Area | 101 Ų | [2] |
Pharmacological Differentiation
PF-06815189 exhibits three key advantages over its predecessor and other PDE inhibitors:
Table 4: Selectivity Profile of PF-06815189 Across PDE Isoforms
PDE Isoform | IC₅₀ (nM) | Selectivity vs. PDE2A |
---|---|---|
PDE2A | 0.4 | 1-fold (reference) |
PDE5 | 2,439 | >6,000-fold |
PDE3 | >10,000 | >25,000-fold |
PDE4 | >10,000 | >25,000-fold |
PDE9 | >10,000 | >25,000-fold |
These attributes position PF-06815189 as both a chemical probe for PDE2A biology and a structural template for future cardiovascular and neuroprotective therapeutics. Its development underscores the value of late-stage functionalization in refining ADME properties while preserving target engagement—a strategy applicable to other discovery pipelines burdened by metabolic liabilities [2] [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5